molecular formula C27H55N17O6 B14237081 Arg-Arg-Ala-Arg-Arg CAS No. 483276-15-9

Arg-Arg-Ala-Arg-Arg

Cat. No.: B14237081
CAS No.: 483276-15-9
M. Wt: 713.8 g/mol
InChI Key: IYLGMFKRTLBESI-ATIWLJMLSA-N
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Description

The compound “Arg-Arg-Ala-Arg-Arg” is a pentapeptide consisting of five amino acids: arginine, arginine, alanine, arginine, and arginine. This sequence of amino acids is notable for its high arginine content, which imparts unique chemical and biological properties to the compound. Arginine is a positively charged amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Arg-Ala-Arg-Arg can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid (arginine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, arginine, arginine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the host organism’s genome.

Chemical Reactions Analysis

Types of Reactions

Arg-Arg-Ala-Arg-Arg can undergo various chemical reactions, including:

    Oxidation: The guanidinium groups of arginine residues can be oxidized to form nitric oxide and other reactive nitrogen species.

    Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.

    Substitution: The amino groups of arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peroxynitrite can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitric oxide and citrulline.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with new functional groups attached to the arginine residues.

Scientific Research Applications

Chemistry

In chemistry, Arg-Arg-Ala-Arg-Arg can be used as a model peptide to study protein-protein interactions, enzyme kinetics, and peptide-based drug design. Its high arginine content makes it a useful tool for investigating the role of arginine residues in catalysis and binding.

Biology

In biological research, this compound can be used to study cellular uptake mechanisms, as arginine-rich peptides are known to facilitate cell penetration. Additionally, it can be employed in studies of nitric oxide signaling, given the role of arginine in nitric oxide production.

Medicine

In medicine, this compound has potential applications in drug delivery, as its cell-penetrating properties can be harnessed to transport therapeutic molecules into cells. It may also be explored as a therapeutic agent for conditions involving nitric oxide dysregulation, such as cardiovascular diseases.

Industry

In the food industry, arginine-containing peptides like this compound can be used as salt-taste enhancers to reduce the sodium content of food products without compromising flavor.

Mechanism of Action

The mechanism of action of Arg-Arg-Ala-Arg-Arg involves its interaction with cellular membranes and proteins. The positively charged arginine residues facilitate binding to negatively charged cell membranes, promoting cellular uptake. Once inside the cell, the peptide can interact with various molecular targets, including enzymes and receptors, to modulate biological processes. For example, the arginine residues can be converted to nitric oxide by nitric oxide synthase, influencing vasodilation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Arg-Ser: A dipeptide with similar salt-taste enhancing properties.

    Arg-Ala:

    Arg-Gly: A dipeptide used in studies of protein-protein interactions and enzyme kinetics.

Uniqueness

Arg-Arg-Ala-Arg-Arg is unique due to its high arginine content, which imparts distinct chemical and biological properties. Its ability to penetrate cell membranes and modulate nitric oxide production sets it apart from other peptides with fewer arginine residues. Additionally, its pentapeptide structure provides more versatility in terms of functionalization and modification compared to shorter dipeptides.

Properties

CAS No.

483276-15-9

Molecular Formula

C27H55N17O6

Molecular Weight

713.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C27H55N17O6/c1-14(41-21(47)16(7-3-11-38-25(31)32)43-20(46)15(28)6-2-10-37-24(29)30)19(45)42-17(8-4-12-39-26(33)34)22(48)44-18(23(49)50)9-5-13-40-27(35)36/h14-18H,2-13,28H2,1H3,(H,41,47)(H,42,45)(H,43,46)(H,44,48)(H,49,50)(H4,29,30,37)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

IYLGMFKRTLBESI-ATIWLJMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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